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MK-8262

Cat. No.: B8487820
M. Wt: 724.6 g/mol
InChI Key: VYZPBLVSILOWMJ-YTCPBCGMSA-N
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Description

Cholesteryl Ester Transfer Protein (CETP) as a Key Biological Target in Lipid Metabolism

Cholesteryl ester transfer protein (CETP) is a plasma glycoprotein (B1211001) that plays a central role in regulating lipid metabolism, particularly the dynamic exchange of lipids between different lipoprotein classes. Synthesized primarily by the liver, CETP circulates in the plasma, largely associated with high-density lipoprotein (HDL) particles. nih.govahajournals.org Its primary function involves the bidirectional transfer of cholesteryl esters (CEs) from HDL to triglyceride-rich lipoproteins, such as very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL), in exchange for triglycerides (TGs). nih.govahajournals.orgmdpi.comnih.govresearchgate.net This process significantly influences the composition and metabolism of these lipoproteins. nih.gov

The activity of CETP leads to a net movement of CEs from HDL to VLDL and LDL, and a net movement of TGs from VLDL and chylomicrons to LDL and HDL. ahajournals.orgmdpi.com This exchange impacts the levels of both LDL cholesterol (LDL-C) and HDL cholesterol (HDL-C) in the plasma. ahajournals.orgmdpi.com By facilitating the transfer of CEs from HDL to apoB-containing lipoproteins (VLDL and LDL), CETP provides an indirect pathway for the delivery of HDL cholesteryl esters to the liver. ahajournals.org In species with high CETP activity, such as rabbits, this indirect pathway can account for a substantial portion of HDL cholesteryl ester hepatic uptake. ahajournals.org

Genetic studies have provided significant insights into the role of CETP. Mutations in the CETP gene that result in reduced CETP activity have been linked to significantly elevated HDL-C levels and decreased LDL-C levels in humans. mdpi.comresearchgate.net This lipid profile is generally associated with a lower risk of atherosclerotic cardiovascular disease (ASCVD). mdpi.comresearchgate.netnih.gov Conversely, introducing the CETP gene into mice, a species that naturally lacks CETP, increases plasma LDL-C and decreases HDL-C, predisposing them to atherosclerosis. oup.com These observations highlight CETP as a key biological target for modulating lipid profiles with the aim of reducing ASCVD risk. mdpi.comnih.govresearchgate.net

Evolution of Cholesteryl Ester Transfer Protein Inhibitors in Atherosclerosis Research

The compelling evidence from genetic studies and animal models establishing a link between CETP activity and lipoprotein profiles, and consequently atherosclerosis risk, spurred significant interest in developing pharmacological inhibitors of CETP as a therapeutic strategy for ASCVD. mdpi.comnih.govoup.comfrontiersin.orgahajournals.orgmedrxiv.org The initial hypothesis was that inhibiting CETP would primarily raise HDL-C levels, thereby promoting reverse cholesterol transport and reducing atherosclerosis. researchgate.netfrontiersin.orgahajournals.orgwikipedia.org

The development of CETP inhibitors has seen several iterations, marked by both promise and significant setbacks. The first CETP inhibitor to reach late-stage clinical development was torcetrapib (B1681342), developed by Pfizer. lipid.orgnih.gov However, the Phase 3 ILLUMINATE trial evaluating torcetrapib was terminated early due to an unexpected increase in major cardiovascular and cerebrovascular events, as well as increased mortality from non-cardiovascular causes. ahajournals.orglipid.orgnih.govtandfonline.com Further analysis suggested that these adverse outcomes were likely due to off-target effects of torcetrapib, rather than the intended CETP inhibition itself, particularly effects on the aldosterone (B195564) system leading to elevated blood pressure. lipid.orgtandfonline.comalzdiscovery.org

Following the experience with torcetrapib, subsequent CETP inhibitors were developed, including dalcetrapib (B1669777), evacetrapib (B612230), and anacetrapib (B1684379). mdpi.comlipid.orgnih.gov These second-generation inhibitors aimed to avoid the off-target toxicities seen with torcetrapib. While these agents generally demonstrated the expected effects on lipid profiles, significantly increasing HDL-C and, in the case of the more potent inhibitors like anacetrapib and evacetrapib, also reducing LDL-C, their impact on cardiovascular outcomes in large-scale trials was varied. mdpi.comlipid.orgnih.govalzdiscovery.orgresearchgate.net

Dalcetrapib, a less potent inhibitor, did not show a significant reduction in cardiovascular events in its outcomes trial (Dal-OUTCOMES). frontiersin.orgwikipedia.orglipid.org Evacetrapib, despite showing favorable lipid modifications (significant increase in HDL-C and decrease in LDL-C), also failed to reduce atherosclerotic cardiovascular events in high-risk patients in the ACCELERATE trial. lipid.orgresearchgate.net

Anacetrapib, a potent CETP inhibitor, demonstrated a modest but statistically significant reduction in major coronary events when added to statin therapy in the REVEAL trial. tandfonline.comalzdiscovery.orgresearchgate.net The observed benefit was thought to be primarily related to the reduction in non-HDL-C and ApoB-containing lipoproteins, rather than solely the increase in HDL-C. researchgate.nettandfonline.comalzdiscovery.org Despite these positive findings, the developer of anacetrapib decided not to seek regulatory approval, likely due to the modest clinical benefit and concerns about its accumulation in adipose tissue due to high lipophilicity. researchgate.netnih.govtandfonline.com

The history of CETP inhibitors has underscored the complexity of targeting this pathway for ASCVD prevention and has shifted the focus from simply raising HDL-C to also considering the impact on atherogenic lipoproteins like LDL-C and Lp(a). mdpi.comnih.govalzdiscovery.org

Comparative Analysis of MK-8262 within the Cholesteryl Ester Transfer Protein Inhibitor Class

This compound is a chemical compound that was developed as a potent and orally active inhibitor of cholesteryl ester transfer protein by Merck & Co., Inc. alzdiscovery.orgmedchemexpress.comguidetopharmacology.orgmedchemexpress.comnih.govacs.org It was designed as a potential "best-in-class" backup to anacetrapib, aiming to retain the beneficial lipid-modifying effects while potentially offering an improved profile compared to earlier CETP inhibitors. guidetopharmacology.orgnih.govacs.orgcolumbia.edu

Preclinical and Phase 1 studies of this compound suggested that it possessed favorable pharmacokinetic properties and a potentially better safety profile compared to some of the previously tested CETP inhibitors. alzdiscovery.orgnih.gov Research into this compound integrated novel in vitro and in vivo paradigms to guide its optimization, informed by a critical understanding of the adverse effect profiles observed with earlier compounds in this class. nih.govacs.orgcolumbia.edu

Studies in CETP transgenic mice demonstrated that oral administration of this compound resulted in a significant increase in HDL cholesterol levels after chronic treatment. medchemexpress.com In vitro studies indicated that this compound is a potent inhibitor of CETP activity, with an reported IC50 of 53 nM. medchemexpress.commedchemexpress.com

While this compound was developed with the potential for best-in-class properties and preclinical evidence supporting its efficacy in increasing HDL and reducing LDL (considered biomarkers for reduced coronary heart disease risk), its development did not progress to later-phase efficacy studies. alzdiscovery.orgnih.govacs.orgcolumbia.edu The prioritization of anacetrapib's clinical development meant that this compound was not tested in larger Phase 2 or Phase 3 trials. alzdiscovery.org

The development of this compound reflects the ongoing research efforts to harness CETP inhibition for therapeutic benefit in lipid disorders and atherosclerosis. Although its clinical development was not pursued to the same extent as some other CETP inhibitors, the research contributing to its discovery and preclinical characterization has added to the understanding of this class of compounds and the complexities of targeting CETP. nih.govacs.orgcolumbia.edu The outcomes from trials of other CETP inhibitors, particularly the realization that LDL-C and non-HDL-C lowering might be more critical for cardiovascular risk reduction than HDL-C elevation alone, have influenced the direction of research in this field. mdpi.comnih.govalzdiscovery.org

Interactive Data Table: CETP Inhibitor Effects on Lipid Parameters (Selected Examples from Literature)

CETP InhibitorEffect on HDL-CEffect on LDL-CNotesSource
TorcetrapibIncreased (~52%)Reduced (~20%)Development terminated due to adverse events alzdiscovery.org
DalcetrapibIncreased (~29%)Negligible effectFailed to show clinical benefit alzdiscovery.org
EvacetrapibIncreased (~132%)Reduced (~37%)Failed to show clinical benefit alzdiscovery.org
AnacetrapibIncreased (~130%)Reduced (~38%)Showed modest cardiovascular benefit; development halted tandfonline.comalzdiscovery.org
This compoundIncreased (in mice)Reduced (preclinical evidence)Development not pursued to later phases medchemexpress.comnih.govcolumbia.edu
ObicetrapibIncreased (up to 179%)Reduced (up to 51%)Currently in Phase 3 trials nih.govalzdiscovery.org

Note: The values presented in this table are approximate ranges reported in the cited literature and may vary depending on the specific study design, dosage, and patient population. This table is intended for illustrative purposes based on the provided text.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C35H25F9N2O5 B8487820 MK-8262

Properties

Molecular Formula

C35H25F9N2O5

Molecular Weight

724.6 g/mol

IUPAC Name

4-[5-[2-[(1R,5S,7aS)-1-[3,5-bis(trifluoromethyl)phenyl]-3-oxo-5,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazol-5-yl]-4-(trifluoromethyl)phenyl]-6-methoxypyridin-3-yl]-3-methylbenzoic acid

InChI

InChI=1S/C35H25F9N2O5/c1-16-9-17(31(47)48)3-5-23(16)19-12-26(30(50-2)45-15-19)24-6-4-20(33(36,37)38)14-25(24)27-7-8-28-29(51-32(49)46(27)28)18-10-21(34(39,40)41)13-22(11-18)35(42,43)44/h3-6,9-15,27-29H,7-8H2,1-2H3,(H,47,48)/t27-,28-,29+/m0/s1

InChI Key

VYZPBLVSILOWMJ-YTCPBCGMSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)C(=O)O)C2=CC(=C(N=C2)OC)C3=C(C=C(C=C3)C(F)(F)F)[C@@H]4CC[C@@H]5N4C(=O)O[C@@H]5C6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)C2=CC(=C(N=C2)OC)C3=C(C=C(C=C3)C(F)(F)F)C4CCC5N4C(=O)OC5C6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F

Origin of Product

United States

Discovery and Early Development of Mk 8262

MK-8262 Discovery Rationale: A Best-in-Class Cholesteryl Ester Transfer Protein Inhibitor Strategy

The strategy behind the discovery of this compound was rooted in the understanding of CETP's role in lipid metabolism and the potential for its inhibition to favorably impact lipoprotein profiles associated with reduced cardiovascular risk. Building upon the knowledge gained from previous CETP inhibitors, the goal was to identify a molecule that could potently inhibit CETP and exhibit characteristics that might address some of the limitations observed with earlier compounds. The emphasis was on developing a molecule with the potential to be a best-in-class CETP inhibitor. wikipedia.orguni.luwikipedia.org

Medicinal Chemistry Approaches to this compound Design and Optimization

Medicinal chemistry efforts for this compound involved the design and optimization of chemical structures to achieve potent CETP inhibition and desirable pharmacological properties. This compound is described as a bistrifluoromethyl analogue. guidetopharmacology.org The process integrated novel in vitro and in vivo paradigms to guide optimization. wikipedia.org While detailed synthetic routes and comprehensive structure-activity relationship (SAR) data for this compound are typically found in dedicated medicinal chemistry publications, the general approaches in designing CETP inhibitors often involve exploring various chemical scaffolds and substituents to optimize target interaction, potency, and pharmacokinetic properties. Techniques such as structure-based drug design and the analysis of SAR play crucial roles in this process. maayanlab.clouduni-freiburg.dewikipedia.orgfrontiersin.org

Specific preclinical data points reported for this compound include its potency as a CETP inhibitor with an IC50 of 53 nM. guidetopharmacology.org Its lipophilicity is indicated by a LogD of 5.3. guidetopharmacology.org

Here is a table summarizing some reported properties of this compound:

PropertyValueUnitSource
IC5053nM guidetopharmacology.org
LogD5.3- guidetopharmacology.org

Molecular and Biochemical Characterization of Mk 8262 As a Cholesteryl Ester Transfer Protein Inhibitor

Mechanism of Action of Cholesteryl Ester Transfer Protein Inhibition by MK-8262

This compound functions by inhibiting the activity of CETP, thereby altering the normal lipid transfer processes between lipoproteins. medchemexpress.commedchemexpress.com This inhibition leads to changes in the composition and size of lipoprotein particles. mdpi.com

Kinetic and Mechanistic Analysis of Cholesteryl Ester Transfer Protein Inhibition by this compound

This compound has been identified as a potent inhibitor of CETP. Its inhibitory potency has been reported with an IC50 value of 53 nM. medchemexpress.commedchemexpress.com This indicates that a relatively low concentration of this compound is required to inhibit 50% of CETP activity. The precise kinetic and detailed mechanistic analysis by which this compound interacts with CETP to achieve this inhibition involves binding to the protein, which is discussed further in Section 3.3.1. frontiersin.org The blurred mechanism of CETP inhibition has led to ongoing questions regarding the effects of elevated HDL and decreased non-HDL-C levels. nih.govresearchgate.net

Impact of this compound on Lipoprotein Particle Metabolism and Remodeling

Inhibition of CETP by compounds like this compound affects the bidirectional transfer of lipids between lipoprotein particles. mdpi.comguidetopharmacology.org Normally, CETP mediates a net transfer of cholesteryl esters from HDL to VLDL and LDL, and a net transfer of triglycerides from VLDL and chylomicrons to LDL and HDL. mdpi.com By inhibiting CETP, this compound reduces these exchanges. mdpi.com This results in increased concentrations of cholesterol within HDL particles, potentially making them larger and slower-metabolizing molecules. mdpi.com Concurrently, it leads to decreased concentrations of cholesterol in apolipoprotein B-containing particles, including VLDL and LDL. mdpi.com Studies in CETP transgenic mice have shown that this compound treatment results in a significant increase in HDL cholesterol. medchemexpress.com

In Vitro Enzymatic Potency and Target Selectivity of this compound

In vitro studies have characterized this compound as a potent CETP inhibitor with an IC50 of 53 nM. medchemexpress.commedchemexpress.com The log D of this compound is reported as 5.3. medchemexpress.commedchemexpress.com While the primary target is CETP, evaluation of target selectivity against other enzymes is crucial. Information regarding the selectivity profile of this compound against a broad panel of enzymes was not extensively detailed in the provided search results beyond its interaction with certain cytochrome P450 isoforms and the Nrf2 pathway (discussed in Section 3.3.2).

Here is a summary of the in vitro potency:

TargetIC50 (nM)
CETP53 medchemexpress.commedchemexpress.com

Molecular Interactions and Cellular Mechanisms of this compound

Understanding the molecular interactions of this compound with its target protein and its effects on cellular pathways provides insights into its mechanism of action and potential biological effects.

Cholesteryl Ester Transfer Protein Binding Characteristics of this compound

CETP is a glycoprotein (B1211001) with a specific structure that allows it to bind both cholesteryl esters and triglycerides and facilitate their transfer between lipoprotein particles. mdpi.com this compound, as a CETP inhibitor, is designed to interact with this protein to block its lipid transfer activity. The binding characteristics, such as the specific binding site and affinity (beyond the IC50 value indicating functional inhibition), determine the potency and specificity of this compound. This compound has a pIC50 of 7.3 against CETP. guidetopharmacology.org The CETP binding site is described as very lipophilic. drughunter.com

In Vitro Evaluation of this compound Interactions with Cytochrome P450 Isoforms and Nrf2 Pathway Modulation

In vitro evaluations have investigated the potential for this compound to interact with cytochrome P450 (CYP) isoforms and modulate the Nrf2 pathway. Cytochrome P450 enzymes are crucial for drug metabolism and can be inhibited or induced by various compounds, leading to potential drug-drug interactions. unige.chmdpi.com The Nrf2 (nuclear factor-erythroid 2-related factor 2) pathway is a key regulator of the cellular response to oxidative stress and plays a role in the expression of detoxifying enzymes, including some involved in drug metabolism. nih.govmdpi.com

Studies using cell lines expressing human CYP isoforms (CYP1A2, CYP2E1, CYP2D6, CYP2C8, CYP2B6, CYP3A4, CYP2C19, or CYP2C9) indicated that this compound (at concentrations starting around 10 μM) reduced cell viability in a dose-dependent manner, regardless of human CYP expression or glutathione (B108866) depletion. medchemexpress.com However, specifically regarding interactions with these enzymes, this compound was reported to have no effect on human CYP protein concentration. medchemexpress.com Furthermore, this compound was found to have no effect on Nrf2 activation in any of these eight cell lines. medchemexpress.com

Interaction TypeEffect of this compound
Human CYP protein concentrationNo effect medchemexpress.com
Nrf2 activationNo effect medchemexpress.com

Preclinical Pharmacological Investigations of Mk 8262

Cell-Based and Biochemical Assays in MK-8262 Pharmacological Research

Preclinical pharmacological research into this compound included the use of both cell-based and biochemical assays to characterize its activity as a CETP inhibitor. Biochemical assays are often employed to measure the direct interaction and inhibitory potency of a compound against a purified enzyme or protein target, while cell-based assays assess the biological activity of a compound within a cellular context, which can provide insights into its effects on cellular pathways or functions. researchgate.netmedchemexpress.comnih.gov

In biochemical assays, this compound has been identified as a potent inhibitor of CETP. Its inhibitory potency has been reported with an IC₅₀ value of 53 nM. medchemexpress.commedchemexpress.com This indicates that a relatively low concentration of this compound is required to inhibit 50% of CETP activity in a biochemical setting.

Cell-based assays were also integrated into the drug discovery process for this compound. nih.govacs.orgacs.org These assays likely aimed to evaluate the compound's activity in a more complex biological environment, potentially assessing its ability to modulate lipid transfer in cells expressing CETP or to understand other cellular effects. While specific detailed findings from a wide range of cell-based assays for this compound are not extensively detailed in the immediately available information, the integration of these assays was a part of the preclinical evaluation process. nih.govacs.orgacs.org

In Vivo Pharmacological Efficacy of this compound in Preclinical Models

The in vivo pharmacological efficacy of this compound was investigated in preclinical animal models to understand its effects on lipid metabolism and lipoprotein profiles within a living system.

Studies in Transgenic Murine Models of Lipid Dysregulation

Transgenic murine models expressing human CETP (CETP transgenic mice) are commonly used in the study of CETP inhibitors because mice naturally have very low levels of CETP activity, which limits their utility in studying CETP-mediated lipid metabolism and the effects of CETP inhibition. frontiersin.orgfrontiersin.org These transgenic models mimic aspects of human lipoprotein metabolism and are valuable for evaluating the in vivo effects of CETP inhibitors on lipid profiles. frontiersin.orgfrontiersin.org

Preclinical studies of this compound included investigations in CETP transgenic mice. medchemexpress.comresearchgate.net These models allowed researchers to assess the compound's ability to inhibit CETP and modulate lipoprotein levels in a system where human CETP is present.

Modulation of Lipoprotein Cholesterol Levels by this compound

A key focus of in vivo studies with CETP inhibitors is their impact on lipoprotein cholesterol levels, particularly increasing HDL-C and decreasing LDL-C. Studies in CETP transgenic mice demonstrated that oral administration of this compound resulted in a significant increase in HDL cholesterol. medchemexpress.com

Specifically, a 2-week chronic treatment with this compound at a dose of 10 mg/kg orally led to this significant increase in HDL cholesterol in CETP transgenic mice. medchemexpress.com This finding supports that this compound is effective in modulating lipoprotein profiles in vivo by inhibiting CETP activity, leading to the expected increase in HDL-C levels observed with CETP inhibition.

The modulation of lipoprotein cholesterol levels by this compound in preclinical models highlights its potential to favorably impact lipid profiles associated with cardiovascular risk.

Preclinical FindingModel SystemDose and DurationObserved Effect on LipidsCitation
Significant HDL cholesterol increaseCETP transgenic mice10 mg/kg orally, 2 weeksIncreased HDL cholesterol medchemexpress.com
Potent CETP inhibition (in vitro)Biochemical assayIC₅₀ = 53 nMInhibited CETP activity medchemexpress.commedchemexpress.com

Comparative Preclinical Profiling of this compound with Related Cholesteryl Ester Transfer Protein Inhibitors

This compound was developed as a backup compound to anacetrapib (B1684379) and was noted to possess potential best-in-class properties. nih.govalzdiscovery.orgacs.orgacs.orgresearchgate.net Preclinical and pharmacological studies have indicated that this compound and other newer CETP inhibitors are distinct from earlier compounds like torcetrapib (B1681342), particularly lacking the off-target pharmacological effects associated with torcetrapib. researchgate.net

While detailed head-to-head preclinical comparative data across all related CETP inhibitors in the same studies are not extensively available in the provided information, the context of the development of CETP inhibitors offers some perspective. Earlier CETP inhibitors like torcetrapib, dalcetrapib (B1669777), evacetrapib (B612230), and anacetrapib underwent extensive clinical evaluation, with varying degrees of success in modulating lipid levels and, in most cases, failing to demonstrate significant cardiovascular benefit in outcomes trials. alzdiscovery.orgresearchgate.netresearchgate.netnih.govresearchgate.net

Anacetrapib and evacetrapib were shown to be more effective at raising HDL-C (approximately 100-130%) compared to dalcetrapib (around 30%) in clinical trials. researchgate.netresearchgate.netresearchgate.net Anacetrapib and evacetrapib also demonstrated reductions in LDL-C levels (approximately 30%), whereas dalcetrapib had minimal impact on LDL-C. researchgate.netresearchgate.netresearchgate.net Obicetrapib, a more recently developed CETP inhibitor, has shown significant reductions in LDL-C, non-HDL-C, ApoB, and Lp(a), alongside increases in HDL-C in clinical studies. alzdiscovery.orgnih.gov

Synthetic Chemistry and Chemical Development of Mk 8262

Synthetic Approaches to MK-8262 and its Structural Analogues

The synthesis of this compound involves a multi-step process to construct its complex molecular architecture, which includes a highly substituted pyrrolo[1,2-c] Current time information in Aurangabad Division, IN.cenmed.comoxazole core. One reported synthetic route highlights key steps such as a highly diastereoselective anti-addition of a Grignard reagent to a pyroglutamate (B8496135) derivative, which establishes two of the chiral centers in the pyrrolidine (B122466) ring. thieme-connect.com A subsequent substrate-controlled DIBALH reduction of an aryl ketone is crucial for setting the final chiral center. thieme-connect.com Deprotection and carbamate (B1207046) formation steps are also integral to the synthesis, leading to intermediate compounds. thieme-connect.com

The development of this compound as a backup to anacetrapib (B1684379) suggests that research into structural analogues was a significant part of its chemical development. guidetopharmacology.orgacs.org These studies likely involved modifications to different parts of the this compound structure to investigate their impact on CETP inhibition potency, pharmacokinetic properties, and other relevant characteristics. While specific details on the synthesis of a wide range of structural analogues are not extensively detailed in the provided snippets, the focus on optimizing properties implies that various substitutions and modifications were explored.

Structure-Activity Relationship (SAR) Studies of this compound for Cholesteryl Ester Transfer Protein Inhibition

Structure-Activity Relationship (SAR) studies were fundamental to the discovery and optimization of this compound as a potent CETP inhibitor. acs.orgnih.gov These studies aimed to understand how variations in the chemical structure of this compound and its analogues affected their ability to inhibit CETP. The goal of these investigations was to identify key structural features responsible for potent binding to the CETP protein and favorable pharmacological properties. acs.org

The development process integrated novel in vitro and in vivo paradigms to guide optimization efforts, informed by a critical understanding of desired properties for a CETP inhibitor. acs.orgcolumbia.edu While specific details of the SAR data for this compound are not fully elaborated in the provided text, the fact that it was considered a potential "best-in-class" molecule suggests that extensive SAR work was conducted to optimize its inhibitory activity and other relevant characteristics compared to other CETP inhibitors like anacetrapib. drughunter.comacs.org The PubChem entry for this compound lists an IC50 of 53 nM, indicating potent inhibition of CETP. medchemexpress.commedchemexpress.com

Advanced Methodologies in this compound Chemical Synthesis

The synthesis of complex molecules like this compound often necessitates the use of advanced chemical methodologies to achieve desired stereochemistry, yield, and purity. The reported synthesis of this compound incorporates techniques such as highly diastereoselective reactions and substrate-controlled reductions to precisely control the formation of chiral centers. thieme-connect.com

While the provided information doesn't detail every advanced methodology employed, the successful synthesis of this compound on a significant scale (e.g., 155 mmol scale for one intermediate) thieme-connect.com implies the use of efficient and scalable chemical transformations. The broader field of chemical synthesis utilizes strategies such as retrosynthetic analysis, flow chemistry, photoredox catalysis, and biocatalysis to tackle complex molecular targets wikipedia.org, and it is likely that some of these or similar advanced techniques were considered or applied during the development of the synthetic route for this compound to improve efficiency, selectivity, and scalability. The emphasis on achieving high diastereoselectivity in key steps thieme-connect.com points to the application of sophisticated synthetic strategies to control stereochemistry.

Advanced Research Perspectives and Methodological Innovations for Cholesteryl Ester Transfer Protein Inhibitors

Computational Chemistry and Structural Biology in Cholesteryl Ester Transfer Protein Inhibitor Research

Computational chemistry and structural biology play crucial roles in understanding the intricate interactions between CETP and its ligands, including inhibitory compounds. These approaches provide atomic-level insights into the protein's structure, dynamics, and the mechanisms by which inhibitors exert their effects.

Molecular Docking and Dynamic Simulation Studies of CETP-Ligand Interactions

Molecular docking and molecular dynamics (MD) simulations are widely employed to predict and analyze the binding modes and affinities of potential CETP inhibitors nih.gov. Molecular docking allows for the prediction of how small molecules might fit into the binding site of CETP, estimating the potential binding pose and initial interaction energies nih.gov. This is a valuable tool in the early stages of drug discovery for virtual screening of large compound libraries to identify potential lead candidates nih.gov.

MD simulations provide a more dynamic view of CETP-ligand interactions over time, accounting for the flexibility of both the protein and the inhibitor in a simulated physiological environment nih.govcenmed.comnih.gov. These simulations can reveal the stability of the protein-ligand complex, identify key residues involved in binding, and shed light on conformational changes in CETP upon inhibitor binding nih.govcenmed.comnih.gov. Studies utilizing MD simulations have helped clarify the mechanism by which CETP interacts with lipoprotein surfaces and facilitates lipid transfer through its hydrophobic tunnel, and how inhibitors can block this process cenmed.comnih.gov. For instance, simulations have suggested that specific regions of CETP, such as helix X, play a role in regulating lipid exchange by alternating between open and closed states cenmed.comnih.gov.

Structural Elucidation of Cholesteryl Ester Transfer Protein-MK-8262 Binding

Structural biology techniques, particularly X-ray crystallography and electron microscopy (EM), have been instrumental in providing experimental insights into the three-dimensional structure of CETP and its complexes with inhibitors researchgate.netvulcanchem.comalzdiscovery.org. Crystal structures of CETP, both alone and in complex with various inhibitors, have revealed a long, central hydrophobic tunnel that traverses the protein and is believed to be the pathway for lipid transfer researchgate.netvulcanchem.comalzdiscovery.org. Inhibitors are often found to bind within or near this tunnel, physically blocking the movement of cholesteryl esters and triglycerides researchgate.netvulcanchem.com.

MK-8262 is recognized as a potent, orally active CETP inhibitor developed by Merck guidetopharmacology.org. It was investigated as a potential backup compound to anacetrapib (B1684379), another CETP inhibitor. While specific detailed structural elucidations, such as a crystal structure of CETP bound to this compound, are not widely available in the immediate public search results, the development of this compound as a backup with potentially improved properties suggests that structural and computational studies were integral to its design and characterization. The invention of this compound was presented in a session focusing on "Structural and in-Silico Chemistry," indicating the application of these methods in its discovery and optimization. This compound is described as a bistrifluoromethyl analogue, and its inhibitory activity has been quantified, with an IC50 of 53 nM guidetopharmacology.org. Preclinical studies in CETP transgenic mice demonstrated that this compound treatment resulted in a significant increase in HDL cholesterol levels guidetopharmacology.org.

Available data on this compound includes key properties relevant to its characterization as a CETP inhibitor:

PropertyValueUnitSource
IC50 (CETP inhibition)53nM guidetopharmacology.org
Log D5.3- guidetopharmacology.org

Note: Pharmacokinetic data in mice was also reported but is not included here as per exclusion criteria regarding dosage/administration.

Genetic and Pharmacogenomic Considerations in Cholesteryl Ester Transfer Protein Modulation Research

Genetic and pharmacogenomic studies have provided valuable insights into the role of CETP in lipid metabolism and cardiovascular disease risk, and have explored the potential for personalized approaches to CETP inhibition mbimph.com. Human genetic studies have identified variants in the CETP gene that are associated with altered CETP activity and corresponding changes in HDL and LDL cholesterol levels mbimph.com. Some of these genetic variants have been linked to a reduced risk of coronary heart disease, providing genetic validation for CETP as a therapeutic target mbimph.com.

Pharmacogenomics investigates how genetic variations influence an individual's response to drugs. In the context of CETP inhibitors, research has explored whether genetic markers can predict the efficacy or safety of these compounds. A notable finding emerged from a pharmacogenomic sub-study of the dal-OUTCOMES trial, which suggested that a genetic variant (rs1967309) in the ADCY9 gene might modulate the cardiovascular outcome response to dalcetrapib (B1669777). Patients with the AA genotype at this locus appeared to show a reduction in cardiovascular events when treated with dalcetrapib, whereas those with the GG genotype showed an increased risk. This finding led to the initiation of the dal-GenE trial, specifically evaluating dalcetrapib in patients with the ADCY9 AA genotype nih.gov. However, attempts to replicate this pharmacogenomic association with another CETP inhibitor, evacetrapib (B612230), in the ACCELERATE trial were unsuccessful, highlighting the complexity of these genetic interactions and the need for further research.

Exploration of Novel Therapeutic Areas for Cholesteryl Ester Transfer Protein Inhibitors

While initially primarily investigated for their potential in reducing ASCVD risk through lipid modification, the research into CETP inhibitors has expanded to explore potential applications in novel therapeutic areas.

Beyond their primary effects on cholesterol transport, there is emerging evidence suggesting that CETP activity may influence other biological processes. For instance, some studies and meta-analyses of clinical trials have indicated a potential association between treatment with CETP inhibitors and a reduced risk of new-onset diabetes researchgate.netvulcanchem.com. This observation suggests that modulating CETP activity might have favorable effects on glucose metabolism, independent of or in addition to its lipid-modifying effects researchgate.netvulcanchem.com.

Furthermore, observational studies and research are beginning to explore a potential link between CETP and neurological conditions, such as Alzheimer's disease. Genetic variants in CETP have been associated with longevity in some populations, and investigations are underway to understand how CETP activity and cholesterol metabolism might influence brain health and neurodegenerative processes. While these areas are still under investigation, they represent promising avenues for exploring the full therapeutic potential of CETP inhibitors beyond traditional cardiovascular indications.

Q & A

Q. What is the mechanism of action of MK-8262 in modulating HDL and LDL cholesterol levels?

this compound inhibits cholesteryl ester transfer protein (CETP), which normally facilitates the transfer of cholesteryl esters from HDL to LDL and very-low-density lipoprotein (VLDL). By blocking CETP, this compound increases HDL cholesterol (the "good" cholesterol) and reduces LDL cholesterol (the "bad" cholesterol), potentially lowering coronary heart disease (CHD) risk. Preclinical studies in CETP transgenic mice showed a significant HDL increase after two weeks of oral administration (10 mg/kg) .

Q. What standard in vitro and in vivo models are used to evaluate this compound's efficacy?

  • In vitro : HEK293 cell lines expressing human CYP enzymes (e.g., CYP1A2, CYP3A4) are used to assess dose-dependent cytotoxicity and metabolic stability. This compound reduces cell viability at concentrations ≥10 μM but does not alter CYP protein levels or Nrf2 activation .
  • In vivo : CETP transgenic mice are the primary model for evaluating lipid modulation. Chronic dosing (10 mg/kg orally for 2 weeks) significantly elevates HDL cholesterol, while pharmacokinetic (PK) parameters (e.g., T1/2 = 6–13 hours, CL = 2.6–3.1 mL/min·kg) are measured via intravenous and oral administration .

Q. What are the key pharmacokinetic parameters of this compound in preclinical studies?

ParameterMouse (IV, 1 mg/kg)Mouse (PO, 2 mg/kg)
T1/26–13 hours-
CL2.6–3.1 mL/min·kg-
Vss0.95–2.4 L/kg-
Cmax-0.4–0.43 μM
AUC-7.9–9.7 μM·h
Data derived from CETP transgenic mouse studies .

Advanced Research Questions

Q. How can researchers design a dose-response study for this compound to assess its therapeutic window?

  • Dose Selection : Use PK data to identify subtherapeutic, therapeutic, and supratherapeutic doses (e.g., 1–30 mg/kg).
  • Endpoints : Measure HDL/LDL levels, CETP activity inhibition, and toxicity markers (e.g., liver enzymes).
  • Statistical Power : Calculate sample size using variance from pilot studies (e.g., n ≥ 8 per group for 80% power).
  • Controls : Include a CETP inhibitor reference (e.g., anacetrapib) and vehicle controls .

Q. How can contradictions between in vitro CYP inhibition data and in vivo metabolic stability be resolved?

  • In vitro-in vivo extrapolation (IVIVE) : Test this compound in hepatocyte models to account for compensatory metabolic pathways absent in HEK293/CYP lines.
  • Mechanistic studies : Use radiolabeled this compound to track metabolite formation and identify non-CYP clearance routes (e.g., glucuronidation).
  • Species-specific differences : Compare mouse and human microsomal stability to predict clinical outcomes .

Q. What methodologies are recommended for integrating multi-omics data in this compound research?

  • Transcriptomics : RNA-seq of liver tissues to identify CETP-regulated pathways.
  • Proteomics : Quantify HDL/LDL particle composition via mass spectrometry.
  • Metabolomics : LC-MS profiling of lipid species in plasma and feces.
  • Data integration : Use pathway enrichment tools (e.g., Gene Ontology, KEGG) to map interactions between CETP inhibition and lipid homeostasis .

Q. How should researchers address potential long-term toxicity of this compound in chronic studies?

  • Toxicokinetics : Monitor plasma accumulation over 6–12 months using repeated PK sampling.
  • Biomarkers : Assess liver/kidney function (ALT, creatinine), lipid peroxidation (MDA levels), and histopathology.
  • Ethical protocols : Follow ARRIVE guidelines for humane endpoints and sample size minimization .

Q. What statistical approaches are suitable for analyzing contradictory clinical trial data on CETP inhibitors?

  • Meta-analysis : Pool data from this compound, anacetrapib, and dalcetrapib trials to assess heterogeneity via I<sup>2</sup> statistics.
  • Subgroup analysis : Stratify patients by baseline HDL/LDL levels or genetic polymorphisms (e.g., CETP TaqIB).
  • Bayesian methods : Compute posterior probabilities to evaluate efficacy against placebo .

Methodological Considerations

  • Experimental Rigor : Include positive/negative controls, blinded data analysis, and reproducibility checks (e.g., triplicate runs in vitro) .
  • Ethical Compliance : Obtain institutional animal care committee approval and adhere to 3R principles (Replacement, Reduction, Refinement) .
  • Data Transparency : Share raw datasets (e.g., HDL/LDL measurements) in public repositories like Figshare or Zenodo .

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